PSB-12379

Description

Propriétés

IUPAC Name |

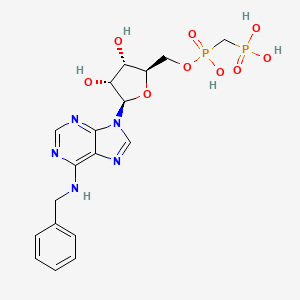

[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O9P2/c24-14-12(7-31-34(29,30)10-33(26,27)28)32-18(15(14)25)23-9-22-13-16(20-8-21-17(13)23)19-6-11-4-2-1-3-5-11/h1-5,8-9,12,14-15,18,24-25H,6-7,10H2,(H,29,30)(H,19,20,21)(H2,26,27,28)/t12-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBYYIJBPDWQFF-SCFUHWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(CP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(CP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of PSB-12379: A Technical Guide to a Potent CD73 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-12379 is a potent and selective competitive inhibitor of ecto-5'-nucleotidase (CD73), a crucial enzyme in the purinergic signaling pathway that plays a significant role in immunosuppression within the tumor microenvironment. This guide provides an in-depth analysis of the mechanism of action of this compound, including its inhibitory activity, the experimental protocols used for its characterization, and its impact on the CD73 signaling cascade.

Introduction to CD73 and the Purinergic Signaling Pathway

Extracellular adenosine triphosphate (ATP) and adenosine are key signaling molecules that regulate a wide range of physiological and pathological processes, including immune responses. The ecto-enzymes CD39 and CD73 are critical regulators of the concentration of these molecules. CD39, an ectonucleoside triphosphate diphosphohydrolase, initiates the conversion of pro-inflammatory extracellular ATP and ADP into adenosine monophosphate (AMP). Subsequently, CD73, a glycosylphosphatidylinositol (GPI)-anchored homodimeric protein, catalyzes the hydrolysis of AMP into adenosine.[1][2][3]

Adenosine, through its interaction with A2A and A2B receptors on immune cells, exerts potent immunosuppressive effects, thereby hindering anti-tumor immunity.[4] High expression of CD73 in various cancers is often associated with poor prognosis. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy to reduce immunosuppressive adenosine levels and restore anti-tumor immune responses.[5]

This compound: A Competitive Inhibitor of CD73

This compound is a nucleotide analogue that acts as a highly potent and selective competitive inhibitor of CD73.[6] Its chemical structure, N⁶-Benzyl-α,β-methyleneadenosine 5'-diphosphate, is designed to mimic the natural substrate AMP, allowing it to bind to the active site of the CD73 enzyme. By occupying the active site, this compound prevents the binding and subsequent hydrolysis of AMP, thereby blocking the production of adenosine.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against both human and rat CD73 enzymes. The data presented in the table below summarizes the key inhibition constants (Ki).

| Compound | Target Species | Inhibition Constant (Ki) |

| This compound | Human CD73 | 2.21 nM[6][7] |

| This compound | Rat CD73 | 9.03 nM[6] |

Signaling Pathway of CD73 and Inhibition by this compound

The enzymatic action of CD73 is the final and rate-limiting step in the extracellular production of adenosine from ATP. The following diagram illustrates this pathway and the point of intervention for this compound.

Experimental Protocols

The characterization of CD73 inhibitors like this compound typically involves robust and sensitive enzymatic assays. The Malachite Green assay is a widely used colorimetric method to determine the activity of CD73 by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of AMP.

Detailed Protocol: Malachite Green Assay for CD73 Inhibition

This protocol outlines the steps to determine the inhibitory potential of a compound against CD73.

Materials:

-

Recombinant human or rat CD73 enzyme

-

Adenosine monophosphate (AMP) substrate

-

This compound or other test inhibitors

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

-

384-well microplate

-

Microplate reader capable of measuring absorbance at ~620-640 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant CD73 enzyme to the desired concentration in cold assay buffer.

-

Assay Reaction: a. To each well of the 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted this compound or control (buffer for no inhibition, known inhibitor for positive control). b. Add the diluted CD73 enzyme solution (e.g., 10 µL) to each well, except for the "no enzyme" control wells. c. Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the AMP substrate solution (e.g., 10 µL) to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Detection: a. Stop the reaction by adding the Malachite Green Reagent (e.g., 25 µL) to each well. This reagent forms a colored complex with the free phosphate produced. b. Incubate at room temperature for 15-20 minutes to allow for color development.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 630 nm using a microplate reader.[8]

-

Data Analysis: a. Subtract the absorbance of the "no enzyme" control from all other readings. b. Plot the absorbance against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value. d. The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Experimental Workflow for Inhibitor Characterization

The comprehensive characterization of a CD73 inhibitor such as this compound follows a structured workflow, from initial identification to detailed mechanistic studies.

Conclusion

This compound is a well-characterized, potent, and selective competitive inhibitor of CD73. Its mechanism of action, centered on the blockade of AMP hydrolysis to adenosine, provides a powerful tool for researchers studying the purinergic signaling pathway and its role in immunology and oncology. The detailed experimental protocols and workflows described herein offer a framework for the continued discovery and development of novel CD73 inhibitors for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. eubopen.org [eubopen.org]

PSB-12379: A Deep Dive into a Selective CD73 Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of the tumor microenvironment, the purinergic signaling pathway has emerged as a critical regulator of immune suppression. Central to this pathway is the ecto-5'-nucleotidase, CD73, an enzyme responsible for the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. Elevated adenosine levels within the tumor microenvironment potently dampen anti-tumor immune responses, facilitating tumor growth and metastasis. Consequently, the development of selective CD73 inhibitors has become a promising strategy in cancer immunotherapy. This technical guide focuses on PSB-12379, a potent and selective inhibitor of CD73, providing a comprehensive overview of its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Core Compound Data: this compound

This compound is a nucleotide analog that has demonstrated high affinity and selectivity for the CD73 enzyme. Its inhibitory activity has been characterized across different species, highlighting its potential as a valuable research tool and a lead compound for further drug development.

| Parameter | Value | Species | Reference |

| Ki | 2.21 nM | Human | [1][2][3][4][5] |

| Ki | 9.03 nM | Rat | [1][2][3][4][5] |

| Selectivity | >10,000-fold vs. NTPDase1, -2, -3 | Human | [1] |

| Selectivity | >10,000-fold vs. ENPP1, -2, -3 | Human | [1] |

Table 1: Quantitative Inhibitory and Selectivity Data for this compound. This table summarizes the key inhibitory constants (Ki) of this compound against human and rat CD73, as well as its high selectivity over other ecto-nucleotidases.

The CD73 Signaling Pathway and Mechanism of Inhibition

CD73 is a key enzyme in the adenosine-generating pathway within the tumor microenvironment. Extracellular adenosine triphosphate (ATP), often released from stressed or dying tumor cells, is sequentially hydrolyzed by CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) to AMP. CD73 then catalyzes the final step, converting AMP to adenosine. Adenosine subsequently binds to its receptors (A2A and A2B) on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, leading to the suppression of their anti-tumor functions. This compound, as a competitive inhibitor of CD73, blocks the conversion of AMP to adenosine, thereby preventing the downstream immunosuppressive signaling cascade.

Caption: CD73 Signaling and this compound Inhibition.

Downstream of adenosine receptor activation, signaling cascades involving the MAPK pathway have been implicated in mediating the diverse effects of CD73 on cancer cells, including proliferation and migration.

Caption: CD73 Downstream MAPK Signaling Cascade.

Experimental Protocols

The characterization of this compound and other CD73 inhibitors relies on a series of well-defined experimental protocols. These assays are crucial for determining potency, selectivity, and efficacy in both in vitro and in vivo settings.

In Vitro CD73 Inhibition Assay (Colorimetric)

This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73.

Materials:

-

Recombinant human or rat CD73 enzyme

-

This compound or other test inhibitors

-

Adenosine 5'-monophosphate (AMP) substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Malachite green reagent for phosphate detection

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the CD73 enzyme to each well, followed by the different concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the AMP substrate to all wells.

-

Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620-650 nm) to quantify the amount of phosphate produced.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Tumor Growth Study (Subcutaneous Xenograft Model)

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line with known CD73 expression (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a specific number of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

-

Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.

Experimental Workflow

The process of identifying and characterizing a selective CD73 inhibitor like this compound follows a structured workflow, from initial screening to in vivo validation.

Caption: Workflow for CD73 Inhibitor Development.

Conclusion

This compound stands out as a highly potent and selective inhibitor of CD73, making it an invaluable tool for dissecting the complexities of the purinergic signaling pathway in the tumor microenvironment. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the development of novel CD73-targeted therapies. As our understanding of the intricate interplay between cancer and the immune system deepens, the strategic inhibition of key immunosuppressive molecules like CD73 will undoubtedly play a pivotal role in the future of cancer immunotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. CD73-deficient mice have increased antitumor immunity and are resistant to experimental metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Special Issue ‘’Pre-Clinical Studies of Personalized Medicine for Cancer Research’’ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. 1stoncology.com [1stoncology.com]

The Discovery and Synthesis of PSB-12379: A Potent Ecto-5'-Nucleotidase (CD73) Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-12379, a nucleotide analogue identified as N⁶-Benzyl-α,β-methyleneadenosine 5'-diphosphate, has emerged as a highly potent and selective inhibitor of ecto-5'-nucleotidase (CD73). This enzyme plays a critical role in the purinergic signaling pathway, particularly within the tumor microenvironment, by catalyzing the hydrolysis of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. The inhibition of CD73 by this compound presents a promising strategy in cancer immunotherapy by mitigating the immunosuppressive effects of adenosine and thereby enhancing anti-tumor immune responses. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Introduction: The Role of CD73 in Purinergic Signaling and Cancer Immunotherapy

Extracellular adenosine triphosphate (ATP) and other nucleotides are important signaling molecules that regulate a wide range of physiological processes. In the context of cancer, the tumor microenvironment is often characterized by high concentrations of ATP, which can be sequentially hydrolyzed by ectonucleotidases to generate adenosine. The primary enzymes involved in this cascade are CD39 (ectonucleoside triphosphate diphosphohydrolase-1), which converts ATP and ADP to AMP, and CD73 (ecto-5'-nucleotidase), which catalyzes the final step of AMP hydrolysis to adenosine.

Adenosine, acting through its receptors (primarily A2A and A2B) on immune cells, exerts potent immunosuppressive effects. It can inhibit the proliferation and effector functions of T cells, natural killer (NK) cells, and dendritic cells, while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). This adenosine-mediated immunosuppression allows cancer cells to evade immune surveillance and contributes to tumor progression.

The critical role of the CD39/CD73/adenosine axis in tumor immune evasion has made these components attractive targets for cancer immunotherapy. Small molecule inhibitors and monoclonal antibodies targeting CD73 are being actively investigated for their potential to restore anti-tumor immunity. This compound is a key example of a potent and selective small molecule inhibitor of CD73.

Discovery of this compound: A Structure-Activity Relationship (SAR) Guided Approach

The development of this compound was a result of systematic structure-activity relationship (SAR) studies aimed at improving the potency of known CD73 inhibitors. The lead compound for this class of inhibitors was α,β-methylene-ADP (AOPCP), a non-hydrolyzable analogue of AMP.

The SAR studies explored modifications at various positions of the adenosine scaffold. A significant breakthrough was the discovery that substitution at the N⁶-position of the adenine ring with lipophilic groups could dramatically enhance inhibitory potency. The introduction of a benzyl group at this position led to the identification of this compound as a particularly potent inhibitor.

The rationale behind this enhancement in potency is likely due to favorable interactions of the N⁶-benzyl substituent with a hydrophobic pocket within the active site of the CD73 enzyme. This targeted design approach resulted in a molecule with high affinity and selectivity for its target.

Synthesis of this compound

The synthesis of N⁶-substituted α,β-methyleneadenosine 5'-diphosphate analogues like this compound generally involves a multi-step process starting from a protected adenosine derivative. While the specific, detailed protocol for this compound is not publicly available, a representative synthesis can be outlined based on established methods for creating N⁶-substituted adenosine derivatives and modifying the 5'-position.

A plausible synthetic route involves two key strategies:

-

N⁶-Substitution: This is typically achieved either by direct alkylation of a protected adenosine derivative with benzyl bromide, which may proceed via an initial N¹-alkylation followed by a Dimroth rearrangement to the desired N⁶-isomer, or by the reaction of a 6-chloropurine ribonucleoside derivative with benzylamine.

-

5'-Diphosphate Analogue Formation: The α,β-methylene 5'-diphosphate moiety is introduced at the 5'-position of the ribose sugar. This complex phosphorylation step often requires specialized reagents and careful control of reaction conditions.

A generalized workflow for the synthesis is presented below.

Quantitative Data

This compound has been characterized as a highly potent inhibitor of CD73. The following table summarizes the key quantitative data available for this compound.

| Parameter | Species | Value | Reference |

| Ki | Human | 2.21 nM | [1][2] |

| Ki | Rat | 9.03 nM | [1][2] |

| Selectivity | - | Exhibits selectivity over other ecto-nucleotidases and ADP-activated P2Y receptors. | [1] |

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of CD73. It binds to the active site of the enzyme, preventing the substrate, AMP, from binding and being hydrolyzed to adenosine and inorganic phosphate. By blocking this crucial step in the purinergic signaling pathway, this compound effectively reduces the production of immunosuppressive adenosine in the extracellular space.

The following diagram illustrates the purinergic signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of CD73 inhibitors like this compound.

Representative Protocol for CD73 Enzyme Inhibition Assay

This assay is designed to determine the inhibitory potency (e.g., IC50 or Ki) of a compound against CD73. The principle is to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by recombinant CD73 in the presence and absence of the inhibitor.

Materials:

-

Recombinant human or rat CD73 enzyme

-

Adenosine 5'-monophosphate (AMP) solution (substrate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

-

This compound or other test inhibitors

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the recombinant CD73 enzyme to the desired concentration in cold assay buffer.

-

Prepare a stock solution of AMP in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

This compound solution at various concentrations (or vehicle for control wells).

-

Recombinant CD73 enzyme solution.

-

-

Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add the AMP solution to each well to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), allowing the enzyme to hydrolyze AMP.

-

-

Stop the Reaction and Detect Phosphate:

-

Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate produced, leading to a color change.

-

-

Measurement:

-

Measure the absorbance of each well at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells without enzyme).

-

Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

-

Conclusion

This compound is a valuable research tool and a lead compound in the development of therapeutics targeting the CD73/adenosine pathway. Its high potency and selectivity for CD73 make it an excellent probe for studying the role of this enzyme in various physiological and pathological processes, particularly in the context of cancer immunology. The insights gained from the discovery and characterization of this compound have paved the way for the development of next-generation CD73 inhibitors with improved pharmacokinetic properties for clinical applications. This technical guide provides a foundational understanding of this important molecule for researchers and drug development professionals working in this exciting field.

References

A Comprehensive Technical Guide to PSB-12379: A Potent and Selective CD73 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12379 is a potent and highly selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a critical role in the production of immunosuppressive adenosine in the tumor microenvironment. As a nucleotide analogue, this compound has emerged as a valuable research tool for studying the physiological and pathological roles of CD73 and as a promising lead compound in the development of novel cancer immunotherapies. This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of this compound, including experimental protocols and pathway visualizations.

Chemical Structure and Properties

This compound is a derivative of adenosine 5'-diphosphate (ADP) with a methylene bridge between the alpha and beta phosphate groups and a benzyl substitution on the N6 position of the adenine base.

| Identifier | Value |

| IUPAC Name | N-(phenylmethyl)-adenosine, 5′-[hydrogen P-(phosphonomethyl)phosphonate] |

| CAS Number | 1802226-78-3 |

| Molecular Formula | C₁₈H₂₃N₅O₉P₂ |

| Molecular Weight | 515.35 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)CP(=O)(O)O)O)O |

| Appearance | White to off-white solid |

| Solubility | Soluble in water (125 mg/mL with sonication) and DMSO (≥ 5 mg/mL) |

Pharmacological Properties

This compound is a competitive inhibitor of CD73, demonstrating high affinity for both human and rat orthologs of the enzyme. Its selectivity for CD73 over other ecto-nucleotidases and purinergic receptors is a key attribute, minimizing off-target effects.

Inhibitory Activity

| Target | Species | Kᵢ (nM) |

| CD73 | Human | 2.21[1] |

| CD73 | Rat | 9.03[1] |

Selectivity Profile

| Target | Species | Kᵢ (nM) |

| NTPDase1 | Human | >10,000 |

| NTPDase2 | Human | >10,000 |

| NTPDase3 | Human | >10,000 |

| ENPP1 | Human | >10,000 |

| ENPP2 | Human | >10,000 |

| ENPP3 | Human | >10,000 |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the synthesis and pharmacological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves the reaction of N⁶-benzyladenosine with methylenebis(phosphonic dichloride). The following is a representative protocol:

-

Phosphorylation: To a solution of N⁶-benzyladenosine in trimethyl phosphate, add methylenebis(phosphonic dichloride) at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion, quench the reaction by adding a triethylammonium bicarbonate (TEAB) buffer.

-

Purification: Purify the crude product using anion-exchange chromatography (e.g., DEAE-Sephadex) with a linear gradient of TEAB buffer.

-

Desalting and Lyophilization: Desalt the fractions containing the product and lyophilize to obtain this compound as a white solid.

A generalized workflow for the synthesis is depicted below.

CD73 Inhibition Assay

The inhibitory activity of this compound against CD73 is typically determined using a malachite green-based colorimetric assay that measures the amount of inorganic phosphate released from the hydrolysis of adenosine monophosphate (AMP).

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add recombinant human or rat CD73 enzyme to the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂) with varying concentrations of this compound. Incubate for a defined period (e.g., 15 minutes) at 37 °C.

-

Initiation of Reaction: Add the substrate, AMP, to each well to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37 °C.

-

Termination and Color Development: Stop the reaction by adding a malachite green reagent. This reagent will form a colored complex with the inorganic phosphate produced.

-

Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

The experimental workflow for the CD73 inhibition assay is illustrated below.

Mechanism of Action and Signaling Pathway

CD73 is a key enzyme in the purinergic signaling pathway, responsible for the dephosphorylation of extracellular AMP to adenosine. Adenosine then acts on various adenosine receptors (A₁, A₂A, A₂B, and A₃) on immune and cancer cells, leading to a range of downstream effects, most notably immunosuppression in the tumor microenvironment. This compound, by inhibiting CD73, blocks the production of adenosine, thereby preventing these immunosuppressive effects.

The CD73-mediated adenosine signaling pathway is depicted below.

Conclusion

This compound is a powerful and selective tool for the investigation of CD73-mediated purinergic signaling. Its well-defined chemical structure, high potency, and excellent selectivity make it an invaluable asset for researchers in academia and industry. The detailed protocols and pathway information provided in this guide are intended to facilitate its effective use in the exploration of novel therapeutic strategies targeting the immunosuppressive tumor microenvironment.

References

PSB-12379: A Potent Inhibitor of Human and Rat CD73

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitor PSB-12379 and its interaction with the ecto-5'-nucleotidase (CD73) enzyme in both human and rat species. The document details the inhibitory constant (Ki), experimental methodologies for its determination, and the relevant signaling pathways involving CD73.

Quantitative Data Summary

The inhibitory potency of this compound against recombinant human and rat CD73 is summarized in the table below. The data demonstrates that this compound is a highly potent inhibitor for both species, with a slightly higher affinity for the human enzyme.

| Compound | Target Species | Ki Value (nM) |

| This compound | Human | 2.21[1][2][3][4] |

| This compound | Rat | 9.03[1][2][3][4] |

Experimental Protocols

The determination of the Ki value for an enzyme inhibitor like this compound involves measuring the enzyme's activity at various concentrations of the inhibitor and a substrate. While the specific protocol from the original publication by Bhattarai et al. (2015) could not be fully detailed, a representative methodology for a CD73 enzyme activity assay is described below. This protocol is based on commonly used methods for assessing CD73 activity.[5][6][7]

Objective: To determine the inhibitory constant (Ki) of this compound against CD73.

Materials:

-

Recombinant human or rat CD73 enzyme

-

Adenosine 5'-monophosphate (AMP) as the substrate

-

This compound of varying concentrations

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2)

-

Detection reagent for phosphate (e.g., Malachite Green-based reagent) or a method to detect adenosine.

-

96-well microplates

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

A fixed concentration of the CD73 enzyme is pre-incubated with a range of concentrations of the inhibitor (this compound) in the assay buffer for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

The enzymatic reaction is initiated by the addition of the substrate, AMP, at various concentrations.

-

-

Enzymatic Reaction:

-

The reaction mixture is incubated for a specific time (e.g., 20-60 minutes) at 37°C. During this time, CD73 catalyzes the hydrolysis of AMP to adenosine and inorganic phosphate.

-

-

Termination of Reaction and Detection:

-

The reaction is stopped, often by the addition of the detection reagent.

-

The amount of product formed (inorganic phosphate or adenosine) is quantified. For phosphate detection, a colorimetric reagent like Malachite Green can be used, with the absorbance measured at a specific wavelength (e.g., ~620-650 nm).

-

-

Data Analysis:

-

The initial reaction velocities are calculated for each substrate and inhibitor concentration.

-

The data is then fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis.

-

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the absence and presence of the inhibitor are determined.

-

The Ki value is then calculated from these parameters. For a competitive inhibitor, the Cheng-Prusoff equation can be used: Ki = IC50 / (1 + [S]/Km), where IC50 is the concentration of inhibitor that produces 50% inhibition, and [S] is the substrate concentration.[8]

-

Signaling Pathways and Experimental Workflows

CD73 in the Purinergic Signaling Pathway

CD73 is a key enzyme in the purinergic signaling pathway, which plays a crucial role in various physiological and pathological processes, including neurotransmission, inflammation, and cancer. CD73, an ecto-5'-nucleotidase, is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[9][10][11] Extracellular adenosine then acts on adenosine receptors (A1, A2A, A2B, A3) to mediate its effects.[1][2]

Caption: The role of CD73 in the purinergic signaling pathway.

Regulation of CD73 Expression by the EGFR-ERK Signaling Pathway

Recent studies have shown that the expression of CD73 can be regulated by oncogenic signaling pathways. In non-small cell lung cancer, for instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, specifically the Ras-Raf-ERK cascade, has been shown to upregulate CD73 expression.[11][12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 11. CD73 Is Regulated by the EGFR-ERK Signaling Pathway in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

The Impact of PSB-12379 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. A key mechanism of tumor immune evasion within the TME is the production of adenosine. CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a pivotal role in an immunosuppressive pathway by catalyzing the conversion of adenosine monophosphate (AMP) to adenosine. High levels of adenosine in the TME suppress the activity of various immune effector cells, thereby promoting tumor growth and metastasis.

PSB-12379 is a potent and selective inhibitor of CD73. As a nucleotide analogue, it effectively blocks the enzymatic activity of CD73, preventing the production of immunosuppressive adenosine. This guide provides an in-depth technical overview of the effects of this compound on the tumor microenvironment, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

This compound is a competitive inhibitor of CD73, with high affinity for both human and rat forms of the enzyme. By blocking the hydrolysis of AMP to adenosine, this compound reduces the concentration of adenosine in the extracellular space. This alleviates the adenosine-mediated suppression of immune cells, leading to an enhanced anti-tumor immune response.

Key Quantitative Data: Inhibitory Activity of this compound

| Parameter | Species | Value |

| Ki | Human | 2.21 nM[1] |

| Ki | Rat | 9.03 nM[1] |

Effects on the Tumor Immune Microenvironment

The inhibition of CD73 by this compound leads to a significant remodeling of the tumor immune microenvironment, characterized by the enhanced function of anti-tumor immune cells and a shift in the cytokine balance towards a pro-inflammatory state.

Reinvigoration of Anti-Tumor Immunity

This compound has been shown to enhance the cytotoxic activity of various immune cells against cancer cells. In a study on multiple myeloma, treatment with this compound significantly increased the ability of monocytes to kill myeloma cells and enhanced their phagocytic activity[2]. This demonstrates the potential of this compound to restore the anti-tumor functions of myeloid cells within the TME.

Modulation of Cytokine Profile

The reduction of adenosine in the TME following this compound treatment leads to a significant change in the cytokine milieu. In the context of multiple myeloma, this compound treatment resulted in an increase in the levels of pro-inflammatory and anti-tumor cytokines, while decreasing the levels of immunosuppressive cytokines.

Quantitative Data: Effect of this compound on Cytokine Production in Multiple Myeloma Monocytes [2]

| Cytokine | Change with this compound |

| IL-2 | Increased |

| TNF-α | Increased |

| IFN-γ | Increased |

| IL-4 | Decreased |

| IL-6 | Decreased |

| IL-10 | Decreased |

Signaling Pathways

The primary signaling pathway affected by this compound is the CD73-adenosine axis. By inhibiting CD73, this compound prevents the generation of adenosine, which would otherwise bind to adenosine receptors (primarily A2A and A2B receptors) on the surface of immune cells.

Adenosine Receptor Signaling in T Cells

Activation of the A2A receptor on T cells by adenosine leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates CREB (cAMP response element-binding protein). This signaling cascade ultimately suppresses T cell activation, proliferation, and cytokine production. By blocking adenosine production, this compound prevents the initiation of this immunosuppressive signaling cascade.

Experimental Protocols

In Vitro Monocyte Killing Assay

This protocol is adapted from a study investigating the effect of this compound on monocyte activity in multiple myeloma[2].

-

Cell Culture:

-

Co-culture patient-derived monocytes with myeloma cells at a suitable effector-to-target ratio.

-

Treat the co-culture with this compound at a concentration of 10 µg/mL. An untreated control group should be included.

-

Incubate the cells for 12 hours.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against CD138 (a marker for myeloma cells) and a monocyte marker.

-

Analyze the samples using a flow cytometer to determine the percentage of residual CD138+ myeloma cells. A significant reduction in the percentage of CD138+ cells in the this compound-treated group compared to the control group indicates enhanced monocyte killing activity.

-

In Vitro Monocyte Phagocytosis Assay

This protocol is also based on the multiple myeloma study[2].

-

Cell Preparation:

-

Label myeloma cells with a fluorescent dye (e.g., CFSE).

-

Co-culture patient-derived monocytes with the fluorescently labeled myeloma cells.

-

Treat the co-culture with this compound (10 µg/mL) or leave untreated as a control.

-

-

Microscopy Analysis:

-

After an appropriate incubation period, visualize the cells using fluorescence microscopy.

-

Quantify the number of monocytes that have engulfed fluorescently labeled myeloma cells. A higher number of phagocytic events in the this compound-treated group indicates enhanced monocyte phagocytosis.

-

Cytokine Analysis

-

Sample Collection:

-

Collect the supernatant from the in vitro co-culture experiments described above.

-

-

Cytokine Measurement:

-

Use a multiplex cytokine assay (e.g., Luminex) to simultaneously measure the concentrations of various cytokines, including IL-2, TNF-α, IFN-γ, IL-4, IL-6, and IL-10.

-

Compare the cytokine concentrations between the this compound-treated and control groups.

-

Experimental Workflows

In Vitro Co-culture and Analysis Workflow

Conclusion

This compound represents a promising therapeutic agent for modulating the tumor microenvironment. By potently and selectively inhibiting CD73, it can reverse adenosine-mediated immunosuppression, leading to enhanced anti-tumor immunity. The data presented in this guide highlight its ability to increase the cytotoxic and phagocytic functions of immune cells and to shift the cytokine balance towards an anti-tumor profile. The experimental protocols and workflows provided offer a starting point for researchers to investigate the effects of this compound in various cancer models. Further research into the broader effects of this compound on other immune cell populations and its potential in combination with other immunotherapies is warranted.

References

Foundational Research on PSB-12379: A Technical Guide to its Role in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12379 is a potent and selective competitive inhibitor of ecto-5'-nucleotidase (CD73), a cell surface enzyme that plays a critical role in the tumor microenvironment. By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive milieu that allows cancer cells to evade immune destruction. Inhibition of CD73 with this compound represents a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity. This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Core Concepts: The Adenosine Pathway and CD73 Inhibition

The adenosine signaling pathway is a key regulator of immune responses. In the tumor microenvironment, stressed or dying cancer cells release adenosine triphosphate (ATP). This extracellular ATP is sequentially hydrolyzed by two ectonucleotidases: CD39 converts ATP to AMP, and CD73 converts AMP to adenosine. Adenosine then binds to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, triggering intracellular signaling cascades that suppress their anti-tumor functions.

This compound, as a CD73 inhibitor, directly blocks the final and rate-limiting step in this immunosuppressive cascade. By preventing the production of adenosine, this compound aims to restore the activity of tumor-infiltrating immune cells, thereby promoting a robust anti-cancer immune response.

Quantitative Data

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity as a CD73 inhibitor.

| Parameter | Species | Value | Reference |

| Ki | Human | 2.21 nM | [1][2] |

| Ki | Rat | 9.03 nM | [1][2] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CD73 inhibition is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the adenosine signaling pathway, the mechanism of action of this compound, and a general experimental workflow for assessing its efficacy.

Caption: The adenosine signaling pathway in the tumor microenvironment.

Caption: this compound competitively inhibits CD73, blocking adenosine production.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative protocols for key assays used to characterize CD73 inhibitors like this compound.

Protocol 1: CD73 Enzymatic Activity Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on recombinant CD73 enzyme.

Materials:

-

Recombinant human CD73

-

This compound

-

Adenosine 5'-monophosphate (AMP)

-

Malachite Green Phosphate Assay Kit

-

Assay Buffer (e.g., Tris-HCl, pH 7.4 with MgCl2)

-

96-well microplate

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 96-well plate, add a fixed concentration of recombinant human CD73 to each well.

-

Add the diluted this compound or vehicle control to the wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding a saturating concentration of AMP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at the appropriate wavelength (typically ~620 nm) to quantify the amount of inorganic phosphate released.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: T-cell Activation Assay

This protocol describes a method to assess the ability of this compound to reverse AMP-mediated suppression of T-cell activation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound

-

Adenosine 5'-monophosphate (AMP)

-

Anti-CD3 and Anti-CD28 antibodies

-

Cell proliferation dye (e.g., CFSE)

-

RPMI-1640 medium supplemented with 10% FBS

-

96-well U-bottom plate

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Label the PBMCs with a cell proliferation dye according to the manufacturer's instructions.

-

Seed the labeled PBMCs in a 96-well U-bottom plate.

-

Treat the cells with this compound or vehicle control in the presence or absence of AMP.

-

Stimulate the T-cells by adding plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) and activation markers (e.g., CD25, CD69).

-

Acquire the samples on a flow cytometer and analyze the data to determine the percentage of proliferating T-cells (based on dye dilution) and the expression of activation markers in the different treatment groups.

Conclusion

This compound is a valuable research tool for investigating the role of the adenosine pathway in cancer immunology. Its high potency and selectivity for CD73 make it a suitable candidate for preclinical studies aimed at validating CD73 as a therapeutic target. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of CD73 inhibition in cancer immunotherapy. Further research is warranted to establish a comprehensive profile of this compound, including its efficacy in various cancer models and its potential for combination with other immunotherapies.

References

The Pharmacology of PSB-12379: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-12379 is a potent and selective competitive inhibitor of ecto-5'-nucleotidase (CD73), a key enzyme in the purinergic signaling pathway that plays a critical role in tumor immune evasion. By blocking the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, this compound has emerged as a valuable pharmacological tool for studying the therapeutic potential of CD73 inhibition in immuno-oncology. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, receptor binding affinity, selectivity, metabolic stability, and detailed experimental protocols for its characterization.

Introduction

The tumor microenvironment is characterized by a complex network of signaling molecules that can promote tumor growth and suppress the host's anti-tumor immune response. One of the key immunosuppressive pathways involves the generation of extracellular adenosine. Ecto-5'-nucleotidase (CD73), a cell-surface enzyme, is the primary catalyst for the dephosphorylation of AMP to adenosine. Elevated levels of adenosine in the tumor microenvironment can inhibit the function of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune surveillance.

This compound, a nucleotide analogue, has been identified as a potent and selective inhibitor of CD73. Its ability to block adenosine production makes it a promising candidate for cancer immunotherapy, either as a monotherapy or in combination with other immunomodulatory agents. This guide details the pharmacological properties of this compound and provides the necessary technical information for its investigation in a research setting.

Mechanism of Action

This compound is a competitive inhibitor of ecto-5'-nucleotidase (CD73). It binds to the active site of the enzyme, preventing the substrate, adenosine monophosphate (AMP), from being hydrolyzed to adenosine. This leads to a reduction in the concentration of immunosuppressive adenosine in the extracellular space, thereby restoring the anti-tumor activity of immune cells.

The Untapped Potential of PSB-12379 in Non-Cancer Research: A Technical Guide to its Implications in Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12379 is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a critical role in extracellular adenosine metabolism.[1][2] While the primary focus of this compound research has been in oncology, emerging evidence on the multifaceted role of CD73 in metabolic regulation and inflammatory processes warrants an exploration of its potential in non-cancer indications such as diabetes. This technical guide provides an in-depth overview of the core scientific principles and preclinical data surrounding CD73, offering a framework for investigating the potential therapeutic applications of this compound in diabetes and related metabolic disorders.

It is crucial to note that, to date, there is a lack of direct published research investigating the effects of this compound in diabetes models. However, a comprehensive understanding of its target, CD73, provides a strong foundation for hypothesizing its potential impact and guiding future research.

The Role of CD73 in Metabolism and Diabetes: A Double-Edged Sword

CD73 is a cell-surface enzyme that catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[3][4] Adenosine, in turn, exerts its effects through four G protein-coupled receptors (A1, A2A, A2B, and A3), modulating a wide range of physiological and pathological processes, including inflammation and cellular metabolism.

Current research suggests a protective role for CD73 in the context of diabetes. Several studies have indicated that enhancing CD73 expression or activity can be beneficial in diabetes models.[3][5] For instance, increased CD73 expression has been associated with reduced inflammation and protection against diabetic nephropathy.[3][4] Mesenchymal stem cells, which express CD73, have been shown to delay the onset of diabetes in preclinical models through their anti-inflammatory and immunoregulatory functions.[3]

Conversely, research in oncology has revealed that the inhibition of CD73 can significantly impact cellular metabolism. Studies on cancer cells have shown that CD73 deficiency or pharmacological inhibition can suppress mitochondrial respiration and impact glycolysis.[1][6][7] This raises the intriguing possibility that targeting CD73 could have profound and potentially complex effects on glucose metabolism in the context of diabetes. Therefore, the therapeutic potential of a CD73 inhibitor like this compound in diabetes is not straightforward and requires careful investigation.

This compound: A Potent Inhibitor of CD73

This compound is a nucleotide analog that acts as a highly potent and selective inhibitor of CD73.[1] Its primary application in research has been to probe the function of CD73 in cancer models, where it has been shown to modulate the tumor microenvironment and enhance anti-tumor immunity.[2]

Quantitative Data on this compound and other CD73 Inhibitors

The following table summarizes the inhibitory constants (Ki) and IC50 values for this compound and other relevant CD73 inhibitors. This data is essential for designing experiments and comparing the potency of different compounds.

| Compound | Target Species | Ki (nM) | IC50 (nM) | Reference |

| This compound | Human | 2.21 | - | [1] |

| This compound | Rat | 9.03 | - | [1] |

| AB680 | Human | - | - | [2] |

| A000830 | Human | - | 1.0 | [7] |

| A000830 | Mouse | - | 3 | [7] |

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of CD73 in metabolic regulation and the potential points of intervention for this compound, the following diagrams are provided.

Caption: CD73 signaling pathway and the inhibitory action of this compound.

Caption: Proposed experimental workflow for investigating this compound in diabetes.

Experimental Protocols

While specific protocols for this compound in diabetes research are not yet established, the following methodologies, adapted from cancer metabolism studies, can serve as a robust starting point for researchers.

In Vitro Assessment of Metabolic Function

-

Objective: To determine the direct effect of this compound on the metabolic activity of key metabolic cell types.

-

Cell Lines:

-

INS-1E (rat insulinoma cell line)

-

MIN6 (mouse insulinoma cell line)

-

Primary rodent or human islets

-

HepG2 (human hepatoma cell line)

-

-

Methodology:

-

Cell Culture: Culture cells under standard conditions. For islet studies, isolate islets using collagenase digestion.

-

This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 6, 24, 48 hours).

-

Metabolic Activity Assays:

-

Seahorse XF Analyzer: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

-

Glucose Uptake Assay: Use a fluorescent glucose analog like 2-NBDG to quantify glucose uptake by flow cytometry or fluorescence microscopy.

-

Insulin Secretion Assay: For pancreatic beta-cells, measure glucose-stimulated insulin secretion (GSIS) using an ELISA kit.

-

-

Gene Expression Analysis: Perform quantitative real-time PCR (qPCR) to analyze the expression of key metabolic genes (e.g., Glut2, Gck, Pdx1 in beta-cells; G6pc, Pepck in hepatocytes).

-

In Vivo Evaluation in a Diabetic Animal Model

-

Objective: To assess the in vivo efficacy and systemic metabolic effects of this compound in a relevant animal model of diabetes.

-

Animal Model:

-

Type 2 Diabetes: db/db mice or high-fat diet-fed mice.

-

Type 1 Diabetes: Streptozotocin (STZ)-induced diabetic mice.

-

-

Methodology:

-

Animal Acclimatization and Grouping: Acclimatize animals and divide them into control and treatment groups.

-

This compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and frequency. The dose should be informed by pharmacokinetic and pharmacodynamic studies.

-

Metabolic Phenotyping:

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at baseline and at various time points during the treatment period to assess glucose homeostasis and insulin sensitivity.

-

Blood Glucose Monitoring: Monitor fasting and random blood glucose levels regularly.

-

Serum Analysis: Collect blood samples to measure insulin, C-peptide, and other relevant metabolic biomarkers (e.g., triglycerides, cholesterol).

-

-

Histopathological Analysis: At the end of the study, harvest key metabolic tissues (pancreas, liver, adipose tissue) for histological analysis (e.g., H&E staining, immunohistochemistry for insulin and glucagon) to assess tissue morphology and cell health.

-

Future Directions and Considerations

The exploration of this compound in diabetes research is a nascent field with both exciting possibilities and significant challenges. The seemingly contradictory roles of CD73 in providing protection in diabetes while its inhibition alters cellular metabolism in cancer highlight the complexity of the adenosine signaling pathway.

Future research should focus on:

-

Elucidating the cell-type-specific roles of CD73 in metabolic tissues: Understanding how CD73 functions in pancreatic beta-cells, hepatocytes, adipocytes, and immune cells is crucial.

-

Investigating the impact of this compound on inflammation in the context of diabetes: Given the strong link between chronic inflammation and insulin resistance, this is a critical area of inquiry.

-

Exploring potential combination therapies: It is possible that this compound may be more effective in combination with existing anti-diabetic drugs.

References

- 1. The CD73 immune checkpoint promotes tumor cell metabolic fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD73: agent development potential and its application in diabetes and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]

- 6. The CD73 immune checkpoint promotes tumor cell metabolic fitness | eLife [elifesciences.org]

- 7. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Design of PSB-12379

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12379 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR), a G-protein coupled receptor that is increasingly recognized as a key player in various physiological and pathological processes. Elevated levels of extracellular adenosine, which activate A2BAR, are implicated in the pathogenesis of several diseases, including cancer, inflammation, and fibrosis. By blocking the A2BAR signaling pathway, this compound presents a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for the in vivo evaluation of this compound in a preclinical cancer model, focusing on its anti-tumor efficacy and mechanism of action.

Mechanism of Action: A2B Adenosine Receptor Antagonism

Extracellular adenosine, often abundant in the tumor microenvironment, acts as an immunosuppressive molecule by signaling through adenosine receptors on various immune cells. The A2B receptor, in particular, is expressed on myeloid cells, dendritic cells, and some T-cell subsets. Activation of A2BAR by adenosine leads to the production of anti-inflammatory cytokines like IL-10 and vascular endothelial growth factor (VEGF), while inhibiting the production of pro-inflammatory cytokines such as IL-12 and IFN-γ. This cascade ultimately suppresses the anti-tumor immune response, promoting tumor growth and metastasis. This compound, by competitively binding to and blocking the A2BAR, aims to reverse this immunosuppression and restore the immune system's ability to recognize and eliminate cancer cells.

Signaling Pathway

Caption: A2B Adenosine Receptor Signaling Pathway in the Tumor Microenvironment.

Quantitative Data Summary

| Parameter | Value | Species | Reference |

| This compound Ki (A2BAR) | 1.5 nM | Human | [1] |

| This compound Ki (A2BAR) | 1.0 nM | Mouse | [1] |

| This compound Oral Bioavailability | 65% | Mouse | [1] |

Experimental Protocols

In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines the assessment of this compound's anti-tumor efficacy, both as a monotherapy and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody), in a syngeneic mouse model.

1. Animal Model:

-

Species: BALB/c mice, 6-8 weeks old, female.

-

Tumor Model: CT26 colon carcinoma cell line.

-

Justification: The CT26 model is a well-established, immunogenic tumor model suitable for studying immuno-oncology agents.

2. Materials:

-

This compound (formulated for oral administration, e.g., in 0.5% carboxymethylcellulose).

-

Anti-mouse PD-1 antibody (or isotype control).

-

CT26 cells.

-

Standard animal housing and handling equipment.

-

Calipers for tumor measurement.

3. Experimental Workflow:

Caption: In Vivo Efficacy Study Workflow.

4. Detailed Methodology:

-

Tumor Cell Implantation:

-

Culture CT26 cells to ~80% confluency.

-

Harvest and resuspend cells in sterile PBS at a concentration of 2.5 x 106 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2.5 x 105 cells) into the right flank of each mouse.

-

-

Treatment Groups (n=10 mice per group):

-

Vehicle Control: Oral gavage with vehicle daily.

-

This compound Monotherapy: Oral gavage with this compound (e.g., 10 mg/kg) daily.

-

Anti-PD-1 Monotherapy: Intraperitoneal (IP) injection of anti-PD-1 antibody (e.g., 10 mg/kg) twice a week.

-

Combination Therapy: Oral gavage with this compound daily and IP injection of anti-PD-1 antibody twice a week.

-

Isotype Control: IP injection of isotype control antibody twice a week.

-

-

Treatment Administration:

-

Begin treatment when tumors reach an average volume of 50-100 mm³.

-

Administer this compound or vehicle daily via oral gavage.

-

Administer anti-PD-1 or isotype control antibody via IP injection on days 0, 3, 6, 9, etc., of the treatment period.

-

-

Monitoring and Endpoints:

-

Measure tumor dimensions with calipers three times a week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor body weight three times a week as an indicator of toxicity.

-

Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the study period (e.g., 21 days).

-

5. Endpoint Analyses:

-

Tumor Growth Inhibition: Compare tumor growth curves between treatment groups.

-

Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs):

-

At the study endpoint, harvest tumors and prepare single-cell suspensions.

-

Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1, CD11b, Gr-1).

-

Analyze by flow cytometry to determine the composition and activation status of immune cells within the tumor.

-

-

Cytokine Analysis:

-

Collect blood at the endpoint and prepare serum.

-

Measure the levels of key cytokines (e.g., IFN-γ, TNF-α, IL-10, IL-12) using ELISA or a cytometric bead array (CBA) kit.

-

-

Immunohistochemistry (IHC):

-

Fix and paraffin-embed tumor tissues.

-

Perform IHC staining for markers of interest (e.g., CD8, Granzyme B) to visualize the spatial distribution of immune cells.

-

Pharmacokinetic (PK) Study

A PK study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish an appropriate dosing regimen.

1. Animal Model:

-

Species: BALB/c mice, 6-8 weeks old, male and female.

2. Materials:

-

This compound (formulated for oral and intravenous administration).

-

Standard animal handling and blood collection supplies.

-

LC-MS/MS or other appropriate analytical instrumentation.

3. Experimental Design:

-

Single Dose PK:

-

Oral (PO) Administration: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a group of mice (n=3-4 per time point).

-

Intravenous (IV) Administration: Administer a single IV dose of this compound (e.g., 1 mg/kg) to a separate group of mice.

-

Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Plasma Analysis: Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

-

4. Data Analysis:

-

Calculate key PK parameters including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Half-life.

-

Bioavailability (F%): (AUCPO / DosePO) / (AUCIV / DoseIV) x 100.

-

Conclusion

The provided protocols offer a comprehensive framework for the in vivo investigation of this compound. The anti-tumor efficacy study in a syngeneic mouse model will provide crucial insights into its therapeutic potential, both as a monotherapy and in combination with immune checkpoint inhibitors. The pharmacokinetic study is essential for understanding the drug's disposition in the body and for optimizing dosing strategies. These experiments, when conducted rigorously, will significantly contribute to the preclinical development of this compound as a novel cancer therapeutic.

References

Application Notes and Protocols: Recommended Dosage of PSB-12379 for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of PSB-12379 in mouse models, based on available preclinical data for structurally related CD73 inhibitors. This compound is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a critical role in generating immunosuppressive adenosine within the tumor microenvironment. By blocking CD73, this compound can enhance anti-tumor immunity.

Mechanism of Action: CD73 Inhibition

CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the context of cancer, extracellular adenosine binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions. This compound, a nucleotide analogue, acts as a competitive inhibitor of CD73, thereby preventing the production of immunosuppressive adenosine and restoring immune cell activity against tumors.[1][2]

Recommended Dosage and Administration in Mouse Models

Direct in vivo dosage data for this compound is limited in publicly available literature. However, studies using the closely related α,β-Methyleneadenosine 5'-diphosphate (APCP), a parent compound of this compound, provide valuable guidance for initial experimental design. This compound is an N6-Benzyl derivative of APCP, suggesting that dosages for APCP can serve as a starting point for optimization studies with this compound.

Summary of In Vivo Dosages for the Related Compound APCP

| Mouse Model | Compound | Dosage | Administration Route | Vehicle | Frequency | Reference |

| Melanoma (B16-F10) in C57Bl/6j mice | APCP | 400 µ g/mouse | Peritumoral (p.t.) | PBS | Not specified | [3] |

| Acute Graft-versus-Host Disease | APCP | 50 mg/kg | Intraperitoneal (i.p.) | PBS | Daily for 7 to 11 days | [4] |

| Triple-Negative Breast Cancer (AT3ova) | APCP | 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Every 2 days | [5] |

Note: Researchers should perform dose-response studies to determine the optimal dosage of this compound for their specific mouse model and experimental goals.

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of a CD73 inhibitor in mouse models, based on published studies with APCP. These can be adapted for use with this compound.

Protocol 1: Peritumoral Administration in a Subcutaneous Melanoma Model

This protocol is adapted from a study investigating the effect of CD73 inhibition on tumor growth in a B16-F10 melanoma model.[3]

1. Materials:

- This compound (or APCP as a control)

- Sterile, endotoxin-free Phosphate Buffered Saline (PBS)

- B16-F10 melanoma cells

- C57Bl/6j mice (6-8 weeks old)

- Syringes and needles (e.g., 27-30 gauge)

- Calipers for tumor measurement

2. Experimental Workflow:

3. Procedure:

- Inject 3 x 105 B16-F10 melanoma cells subcutaneously into the flank of C57Bl/6j mice.

- Allow tumors to establish and grow for approximately 10 days, or until they reach a palpable size.

- Prepare a solution of this compound in sterile PBS. Based on the APCP study, a starting dose of 400 µg per mouse can be used.[3] The final injection volume should be kept low (e.g., 50-100 µL) to avoid leakage.

- Administer the this compound solution via peritumoral injection, distributing the dose around the tumor mass.

- A control group should receive an equivalent volume of PBS.

- Monitor tumor growth regularly (e.g., every 2-3 days) by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

- At the end of the study, mice should be euthanized, and tumors can be excised for further analysis (e.g., immunohistochemistry, flow cytometry).

Protocol 2: Intraperitoneal Administration in a Systemic Disease Model or for Systemic Effects

This protocol is based on a study using APCP in a mouse model of acute graft-versus-host disease, where systemic administration is required.[4]

1. Materials:

- This compound

- Sterile, endotoxin-free Phosphate Buffered Saline (PBS) or other suitable vehicle

- Mouse strain relevant to the disease model

- Syringes and needles (e.g., 25-27 gauge)

2. Experimental Workflow:

3. Procedure:

- Induce the disease model in the appropriate mouse strain.

- Prepare a solution of this compound in a sterile vehicle such as PBS. Based on studies with APCP, a starting dosage range of 20-50 mg/kg can be explored.[4][5]

- Administer the this compound solution via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the mouse's body weight (typically not exceeding 10 mL/kg).

- A control group should receive an equivalent volume of the vehicle.

- Administer the treatment daily or as determined by the experimental design. The duration of treatment will depend on the specific model and study objectives.

- Monitor the mice for signs of toxicity and for the desired therapeutic effects (e.g., tumor regression, improved survival).

- At the conclusion of the experiment, collect relevant tissues or blood samples for analysis.

Formulation and Solubility

This compound is available as a solid. For in vivo administration, it should be dissolved in a sterile, biocompatible vehicle.

-

Solubility: this compound is soluble in water.[6]

-

Recommended Vehicle: Sterile, endotoxin-free Phosphate Buffered Saline (PBS) is a commonly used and appropriate vehicle for in vivo administration.

-

Preparation: To prepare a stock solution, dissolve this compound in the chosen vehicle to the desired concentration. The solution should be sterile-filtered (0.22 µm filter) before injection. It is recommended to prepare fresh solutions for each experiment.

Important Considerations

-

Pilot Studies: It is highly recommended to conduct pilot studies with a small number of animals to determine the optimal dose and to assess for any potential toxicity of this compound in the specific mouse model being used.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

-

Data Interpretation: The provided dosages are based on a related compound and should be used as a starting point. The efficacy of this compound may vary depending on the tumor model, the immune status of the mice, and the specific experimental conditions.

By following these guidelines and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of this compound in various mouse models.

References

- 1. caymanchem.com [caymanchem.com]

- 2. PSB 12379 | NTPDase | Tocris Bioscience [tocris.com]

- 3. Inhibition of CD73 improves B cell-mediated anti-tumor immunity in a mouse model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

Application Notes and Protocols for PSB-12379 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12379 is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a critical role in converting extracellular adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. By blocking CD73, this compound can enhance anti-tumor immunity and has potential applications in cancer immunotherapy research. These application notes provide detailed protocols for the administration of this compound in animal models, primarily focusing on intraperitoneal injection, based on methodologies reported for similar CD73 inhibitors and nucleotide analogs.

Data Presentation: Administration of CD73 Inhibitors in Animal Studies

| Compound Name | Compound Type | Animal Model | Administration Route | Dosage | Vehicle | Reference |

| APCP (Adenosine 5′-(α,β-methylene)diphosphate) | CD73 Inhibitor | Mice | Intraperitoneal (i.p.) | 50 mg/kg/day | Phosphate-Buffered Saline (PBS) | [1] |

| APCP | CD73 Inhibitor | Mice | Intraperitoneal (i.p.) | 80 µ g/mouse (every other day) | Not Specified | [2] |

| MEDI9447 | Anti-CD73 Antibody | Mice | Intraperitoneal (i.p.) | 10 mg/kg | Not Specified | [3] |

| Nucleotide Mixture | Nucleotide Analog | Rats | Oral Gavage | 4-16 mg/mL | Saline | [4][5] |

Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving CD73 and the mechanism of action for a CD73 inhibitor like this compound.

Caption: CD73 converts AMP to adenosine, which suppresses immune cells via the A2A receptor. This compound inhibits CD73.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice